1-Methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta[4,5]thieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one 1-Methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta[4,5]thieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one
Brand Name: Vulcanchem
CAS No.: 326007-06-1
VCID: VC0380840
InChI: InChI=1S/C12H10N2OS2/c1-6-5-16-12-13-10(15)9-7-3-2-4-8(7)17-11(9)14(6)12/h1-5H2
SMILES: C=C1CSC2=NC(=O)C3=C(N12)SC4=C3CCC4
Molecular Formula: C12H10N2OS2
Molecular Weight: 262.4g/mol

1-Methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta[4,5]thieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one

CAS No.: 326007-06-1

Main Products

VCID: VC0380840

Molecular Formula: C12H10N2OS2

Molecular Weight: 262.4g/mol

1-Methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta[4,5]thieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one - 326007-06-1

CAS No. 326007-06-1
Product Name 1-Methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta[4,5]thieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one
Molecular Formula C12H10N2OS2
Molecular Weight 262.4g/mol
IUPAC Name 3-methylidene-5,15-dithia-2,7-diazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),6,10(14)-trien-8-one
Standard InChI InChI=1S/C12H10N2OS2/c1-6-5-16-12-13-10(15)9-7-3-2-4-8(7)17-11(9)14(6)12/h1-5H2
Standard InChIKey KPYGOYBFPIORPI-UHFFFAOYSA-N
SMILES C=C1CSC2=NC(=O)C3=C(N12)SC4=C3CCC4
Canonical SMILES C=C1CSC2=NC(=O)C3=C(N12)SC4=C3CCC4
PubChem Compound 764982
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator